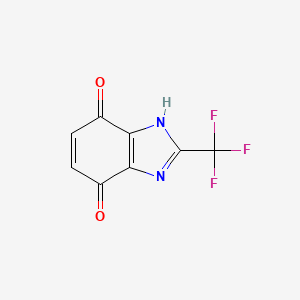

2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione

Description

2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione (CAS: 478050-30-5) is a benzimidazole-derived compound characterized by a fused bicyclic core with two ketone groups at positions 4 and 7 and a trifluoromethyl (-CF₃) substituent at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Synthetically, it is prepared via substitution reactions of precursor 9b with halogenated anilines or aryl-acylated piperidinyl amines, yielding derivatives with variable substituents at positions 5 and 6 (e.g., chloro, fluoro, bromo) . Structural confirmation is achieved through ¹H/¹³C NMR and LC/MS analysis, with molecular ions (e.g., m/z 392.2 [M−H]⁻ for 11f) consistent with the expected masses .

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-benzimidazole-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-12-5-3(14)1-2-4(15)6(5)13-7/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPHSLLNPQFTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C(C1=O)NC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247237 | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478050-30-5 | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole-4,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478050-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of cheaper and more readily available trifluoromethylating agents, such as sodium trifluoromethanesulfinate (CF3SO2Na), can be considered for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium trifluoromethanesulfinate in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of benzimidazole-4,7-dione derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

Antimicrobial and Anticancer Agents:

2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole may exhibit biological activities, making it potentially useful in medicinal chemistry for creating pharmacologically active compounds. Studies suggest it could be an antimicrobial and anticancer agent, although the specific mechanisms of action need further exploration.

P2X3 Receptor Antagonists:

Benzimidazole-4,7-dione derivatives have been explored as P2X3 receptor antagonists . One study identified a benzimidazole-4,7-dione analogue (KCB-77033 ) with an IC50 value of 1030 nM as a promising hit compound . Further screening of related derivatives led to the development of compound 14h , which demonstrated an improved IC50 value of 375 nM at P2X3R, with more than 23-fold selectivity versus P2X2/3R, along with improved metabolic stability and solubility . In neuropathic pain animal models, compound 14h showed anti-nociceptive effects .

ID01 Inhibitors:

Benzimidazole derivatives have been identified as a novel class of IDO1 inhibitors . These compounds possess an extensive bonding network that allows them to interact effectively with the protein .

Other Applications:

Substituted 2-phenyl-1H-benzimidazoles and 2-phenyl-1H-benzimidazole-4,7-diones, as well as 5-chloro-6-(4-substituted-1-piperazinyl)-2,1-benzothiadiazoles, have demonstrated activity as antiasthmatic and antiallergic agents . These compounds can inhibit mediator (histamine) release from immunologically stimulated human basophils .

Data Table: Key Benzimidazole Derivatives and Their Activities

| Compound | Activity/Application | IC50 Value (µM) | Reference |

|---|---|---|---|

| KCB-77033 | P2X3R antagonist | 1.03 | |

| Compound 14h | P2X3R antagonist, anti-nociceptive | 0.375 |

Case Studies and Research Findings

Optimization of P2X3 Receptor Antagonists:

In a study focused on benzimidazole-4,7-dione-based derivatives, researchers aimed to develop P2X3R antagonists as novel anti-nociceptive agents . They started with compound KCB-77033 , a benzimidazole-4,7-dione analogue, and optimized its antagonistic activity and physicochemical properties . The final optimized compound, 14h , exhibited improved solubility, selectivity, and anti-nociceptive effects in animal models .

Structure-Activity Relationship (SAR) Studies:

SAR studies of benzimidazole-4,7-dione derivatives revealed that the size and position of substituents significantly impact antagonistic activities . Larger groups such as -Br, -CN, and -CF3 at certain positions decreased antagonistic activities, while the 4-fluoro derivative 14d was the most active among the mono- and para-substituted analogues . The 3,4-difluoro substituted derivative 14h showed further optimized antagonistic activity .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Substituents with electron-withdrawing groups (e.g., 4-chlorobenzoyl in 14e ) improve yields (77%) compared to unsubstituted anilines (11c , 31%) due to enhanced reaction stability .

- Spectral Trends : Fluorine substituents (e.g., in 11f , 11h ) downfield-shift aromatic protons in ¹H NMR (δ 6.86–7.36 ppm) and resolve ketone carbons in ¹³C NMR (δ 173–178 ppm) .

- Molecular Weight : Bromine substitution (11i ) increases mass (m/z 436.1) significantly, impacting solubility and bioavailability .

Comparison with Triazole-Based Analogues

While this compound derivatives target P2X3 receptors (implied by –3), trifluoromethylated triazoles exhibit distinct biological profiles. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates antitumor activity (68.09% growth inhibition in NCI-H522 lung cancer cells) .

Key Differences :

Biological Activity

2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione is a compound of significant interest due to its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for various therapeutic applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of substituted 1,2-phenylenediamines with trifluoroacetic acid. This method has been optimized to yield high-purity compounds suitable for biological evaluation .

Antiparasitic Activity

Research has demonstrated that derivatives of 2-(trifluoromethyl)-1H-benzimidazole exhibit potent antiparasitic activity against various protozoan parasites. Notably:

- Giardia intestinalis and Entamoeba histolytica : Compounds showed nanomolar activity against these protozoa.

- Trichomonas vaginalis : Similar nanomolar efficacy was observed.

- Leishmania mexicana : Effective in vitro activity was reported .

In vivo studies against Trichinella spiralis indicated that certain compounds (e.g., 1b and 1e) displayed significant efficacy at a dosage of 75 mg/kg, particularly against the adult phase of the nematode .

Antinociceptive Activity

The compound has also been evaluated as a potential P2X3 receptor antagonist, which is relevant for pain modulation. A notable derivative exhibited an IC50 value of 1030 nM, indicating promising antagonistic activity against P2X3 receptors . The SAR studies revealed that modifications to the trifluoromethyl group significantly impacted metabolic stability and receptor affinity.

Case Studies

Several studies have explored the biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives:

- Antiprotozoal Activity Study :

- P2X3 Receptor Antagonism :

Structure-Activity Relationship (SAR)

The SAR analysis has been crucial in understanding how modifications to the benzimidazole scaffold affect biological activity. Key findings include:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Halide Substitutions : Different halide groups on the aniline moiety significantly alter antagonistic activities against P2X3 receptors .

| Compound | Substitution | IC50 (nM) | Activity |

|---|---|---|---|

| KCB-77033 | Trifluoromethyl | 1030 | P2X3 antagonist |

| Compound 1b | Chlorine | <100 | Antiparasitic |

| Compound 1e | Bromine | <100 | Antiparasitic |

Q & A

(Basic) What are the standard synthetic protocols for preparing 2-(trifluoromethyl)-1H-benzimidazole-4,7-dione derivatives?

The compound is typically synthesized via the Phillips procedure, involving condensation of 1,2-phenylenediamine derivatives with trifluoroacetic acid (CF₃COOH) under reflux. For example, 2-(trifluoromethyl)-1H-benzo[d]imidazole is synthesized by heating 1,2-phenylenediamine with CF₃COOH and a drop of concentrated HCl under nitrogen atmosphere for 4 hours . Advanced derivatives (e.g., 14a-k in ) are synthesized by reacting intermediates like 9b with arylpiperidine amides, followed by purification via column chromatography and characterization using NMR and LC/MS .

(Basic) What analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- ¹H/¹³C NMR spectroscopy to confirm substitution patterns and regioselectivity (e.g., distinguishing 4,7-dione positions) .

- LC/MS (ESI) for molecular mass verification and purity assessment .

- UV-Vis and fluorescence spectroscopy to study photophysical properties, particularly if ESIPT (excited-state intramolecular proton transfer) mechanisms are involved .

(Basic) What safety precautions are recommended when handling this compound?

The compound’s trifluoromethyl and benzimidazole groups may pose inhalation and skin irritation risks. Key precautions include:

- Using fume hoods and gloves to avoid direct contact .

- Immediate rinsing with water for 15+ minutes upon eye/skin exposure .

- Monitoring for hepatotoxicity in in vivo studies due to potential liver effects .

(Advanced) How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

SAR studies focus on:

- Substitution at the 2-position : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions in antiviral targets .

- Modifications at the 4,7-dione positions : Chloro or amino substitutions (e.g., in 14e and 14g) improve antiprotozoal activity against Trichinella spiralis .

- Piperidine-aryl amide side chains : These increase binding affinity to enzymes like P2X3 receptors, as seen in derivatives with 4-chlorobenzoyl groups (14e, IC₅₀ = 0.12 µM) .

(Advanced) How do QSAR models guide the design of bioactive derivatives?

2D-QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. For example:

- A model using MTT assay data (MDA-MB-231 cells) identified electron-withdrawing groups at the 5-position as critical for cytotoxicity .

- Molecular docking validates interactions, such as hydrogen bonding between the 4,7-dione moiety and ATP-binding pockets in kinase targets .

(Advanced) How can photophysical properties (e.g., ESIPT) be exploited in fluorescence-based applications?

The compound’s rigid benzimidazole core facilitates ESIPT, enabling:

- pH-sensitive fluorescence : Proton transfer in excited states creates dual emission bands useful in intracellular pH sensing .

- Solvatochromism : Solvent polarity shifts emission maxima, aiding in microenvironment analysis (e.g., lipid membrane studies) .

(Advanced) How should researchers address contradictions in reported biological activities?

For example, antimicrobial vs. antiviral activity discrepancies can arise due to:

- Assay conditions : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or viral replication mechanisms (e.g., HBV vs. BVDV) .

- Structural nuances : Derivatives with 4-chlorophenyl groups may favor antiviral activity, while 2-phenyl analogs show broader antimicrobial effects .

- Dose-response validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

(Advanced) What computational strategies enhance the prediction of pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.